2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride
Description
2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride is a quaternary ammonium salt characterized by a prop-2-en-1-aminium core substituted with a methyl group and three propyl chains. Its molecular formula is inferred to be C₁₄H₂₉NCl (based on substituent analysis), with a chloride counterion stabilizing the positively charged nitrogen. Quaternary ammonium compounds (QACs) like this are widely used as surfactants, phase-transfer catalysts, or monomers for polymeric materials due to their stability and ionic nature .
Properties
IUPAC Name |
2-methylprop-2-enyl(tripropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N.ClH/c1-6-9-14(10-7-2,11-8-3)12-13(4)5;/h4,6-12H2,1-3,5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUQLUFFRSPTTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CC(=C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40805778 | |
| Record name | 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40805778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62721-65-7 | |
| Record name | 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40805778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
(a) Diallyldimethylammonium Chloride (C₈H₁₆NCl)
- Structure : Contains two allyl groups and two methyl groups attached to the nitrogen.
- Properties : Highly reactive in radical polymerization due to the allyl groups, forming water-soluble polymers used in flocculants and coatings .
(b) 2-Chloro-N,N-dimethylpropylamine Hydrochloride (C₅H₁₃Cl₂N)
- Structure : A secondary amine hydrochloride with a chloro substituent.
- Properties : Acts as an alkylating agent or intermediate in pharmaceutical synthesis .
- Key Difference : The target compound’s quaternary structure eliminates nucleophilic reactivity, making it more stable but less reactive in alkylation reactions.
(c) Triisobutylamine (C₁₂H₂₇N)
- Structure : A tertiary amine with branched isobutyl groups.
- Properties : Used as a corrosion inhibitor or base in organic synthesis due to its low solubility in water .
- Key Difference : The quaternary ammonium group in the target compound enhances water solubility and ionic character, favoring applications in aqueous systems.
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-N,N,N-tripropylprop-2-en-1-aminium chloride, and how can reaction parameters be optimized?
- Methodology : The compound is typically synthesized via alkylation of tertiary amines with allyl halides. For example, describes the preparation of analogous quaternary ammonium salts by reacting N-(2-chloroethyl)-N-propylpropan-1-amine with iodomethane in acetone under reflux (12–30 hours). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity .
- Stoichiometry : Excess alkylating agent (e.g., 4:1 molar ratio of iodoalkane to amine) improves yields .
- Purification : Precipitation using ice-cold ether followed by filtration yields crystalline products (51–77% yields) .
Q. How is structural integrity confirmed for this compound, and what spectroscopic benchmarks are critical?
- Methodology : Multi-technique validation is essential:
- NMR : ¹H and ¹³C NMR identify alkyl chain environments. For example, δ 0.91 ppm (t, CH₃) and δ 3.28–3.33 ppm (m, CH₂N) in DMSO-d₆ confirm propyl and methylene groups .
- IR : Peaks at 1472 cm⁻¹ (C–N stretching) and 747 cm⁻¹ (C–Cl) validate functional groups .
- Mass spectrometry : ESI-MS m/z 206.3 matches the molecular ion .
- Data Table :
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 0.91 (t, CH₃), δ 3.71 (t, CH₂Cl) | |
| ¹³C NMR | δ 10.3 (CH₃), δ 58.0 (CH₂N) | |
| IR | 1472 cm⁻¹ (C–N), 747 cm⁻¹ (C–Cl) |
Advanced Research Questions
Q. How can researchers reconcile discrepancies in synthetic yields for structurally similar quaternary ammonium salts?
- Methodology : Contradictory yields (e.g., 51% vs. 69% for chloride vs. iodide salts) arise from:
- Reactivity differences : Iodide ions act as better leaving groups, but competing side reactions (e.g., hydrolysis) may reduce efficiency .
- Solvent effects : Acetone vs. acetonitrile alters polarity and reaction kinetics .
Q. What strategies are effective for studying this compound’s stability and degradation pathways under varying conditions?
- Methodology : Accelerated stability studies under stress conditions:
- Thermal : Heat at 40–60°C for 72 hours; analyze via HPLC for decomposition products .
- Hydrolytic : Expose to pH 3–9 buffers; monitor chloride release via ion chromatography .
Q. How can researchers design assays to evaluate biological interactions, such as antimicrobial activity?
- Methodology :
- MIC assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (concentrations: 1–256 µg/mL) .
- Controls : Include known antimicrobials (e.g., ampicillin) and solvent controls (DMSO <1% v/v).
- Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) ensure selectivity .
Methodological Considerations
- Contradiction Analysis : When spectral data conflicts (e.g., unexpected δ shifts in NMR), cross-validate with HSQC or COSY to confirm assignments .
- Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves ambiguous stereochemistry and salt forms, critical for patent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
